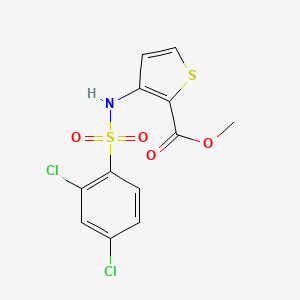![molecular formula C14H10BrClN2 B2521579 3-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine CAS No. 478043-82-2](/img/structure/B2521579.png)
3-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C14H10BrClN2 and its molecular weight is 321.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactivity
Ionic Liquid Promoted Synthesis : The compound is related to the synthesis of 3-aminoimidazo[1,2-a]pyridines, which have been synthesized in good to excellent yields using the ionic liquid 1-butyl-3-methylimidazolium bromide. This process features a simple workup and the ability to reuse the ionic liquid (Shaabani, Soleimani, & Maleki, 2006).
Halogenation in Corrosion Inhibition : Imidazo[4,5-b] pyridine derivatives, similar in structure to the compound , have demonstrated high inhibition performance against mild steel corrosion, implying potential application in material protection (Saady et al., 2021).
Electrophilic Substitution Reactions : The electrophilic substitution reactions of similar imidazo[1,2-a]pyridines have been systematically studied, indicating the potential for creating diverse derivatives for various applications (Salgado-Zamora et al., 2008).
Applications in Material Science
Photoreactive Diarylethenes : Diarylethene derivatives with imidazo[1,2-a]pyridine rings exhibit photoreactive properties, such as reversible ring-closure reactions, which could be relevant in the development of photoresponsive materials (Nakayama, Hayashi, & Irie, 1991).
Inhibitory Performance in Material Corrosion : The related imidazo[4,5-b] pyridine derivatives exhibit significant performance in inhibiting corrosion, highlighting their potential use in protective coatings for metals (Saady et al., 2021).
Biological Applications
Antibacterial Properties : Similar compounds, such as 6,8-dichloro-imidazo[1,2-a]pyridine derivatives, have been synthesized and evaluated for antibacterial potency against various bacteria, indicating the potential for medical or pharmaceutical applications (Althagafi & Abdel‐Latif, 2021).
Synthesis of Heterocyclic Compounds : The synthesis of a series of carboxylic acids derived from 2-methylimidazo[1,2-a]pyridine, related to the compound , indicates potential for developing new pharmacologically active agents (Abignente et al., 1982).
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including cell signaling and regulation .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes in cellular processes . The compound’s interaction with its targets could potentially lead to changes in cell signaling, regulation, and other cellular functions .
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways and their downstream effects .
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, which this compound is a part of, can interact with multiple receptors . These interactions can lead to various biochemical reactions, potentially influencing the function of enzymes, proteins, and other biomolecules .
Cellular Effects
Similar compounds have been shown to have effects on various types of cells and cellular processes . For instance, some indole derivatives have been found to exhibit antiviral, anti-inflammatory, and anticancer activities .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have been studied for their effects at different dosages, including any threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been studied for their involvement in metabolic pathways, including interactions with enzymes or cofactors .
Transport and Distribution
Similar compounds have been studied for their interactions with transporters or binding proteins, as well as effects on localization or accumulation .
Subcellular Localization
Similar compounds have been studied for their subcellular localization and any effects on their activity or function .
Properties
IUPAC Name |
3-bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2/c1-9-3-2-8-18-13(15)12(17-14(9)18)10-4-6-11(16)7-5-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXQUOGBEOHPHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2Br)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-cyanocyclohexyl)-2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2521496.png)

![3-Nitro-5-[3-(trifluoromethyl)phenoxy]aniline](/img/structure/B2521499.png)
![2-[1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2521500.png)
![N-(4-fluorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2521502.png)





![methyl 2-[(E)-2-(3-chloroanilino)ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate](/img/structure/B2521513.png)
![2-((1H-benzo[d]imidazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2521517.png)
![3-(2-(4-fluorophenyl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2521518.png)
![N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propionamide](/img/structure/B2521519.png)
